An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoquinolin-7-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromoquinolin-7-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of data from closely related bromoquinoline amine isomers to offer a comparative analysis and informed estimations. Detailed experimental protocols for synthesis and property determination are also provided to facilitate further research and development.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for 3-Bromoquinolin-7-amine is scarce, the following tables summarize the known and predicted properties of its isomers. This comparative data provides a valuable reference for estimating the characteristics of 3-Bromoquinolin-7-amine.
Table 1: General and Calculated Physicochemical Properties of Bromoquinoline Amine Isomers
| Property | 3-Bromoquinolin-7-amine (Predicted/Comparative) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 7-Bromoisoquinolin-3-amine |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂[1] | C₉H₇BrN₂[2] | C₉H₇BrN₂[3] |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 223.07 g/mol [2] | 223.07 g/mol [3] |
| Exact Mass | 221.97926 Da | 221.97926 Da[1] | - | 221.97926 Da[3] |
| XLogP3 (Predicted) | ~1.9 - 2.4 | 1.9[1] | - | 2.4[3] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų[1] | - | 38.9 Ų[3] |
| Hydrogen Bond Donor Count | 1 | 1[1] | - | 2[3] |
| Hydrogen Bond Acceptor Count | 2 | 2[1] | - | 2[3] |
| Rotatable Bond Count | 0 | - | - | 0[3] |
Table 2: Experimental and Predicted Physical Properties of Bromoquinoline Amine Isomers
| Property | 3-Bromoquinolin-7-amine (Estimated) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 8-Bromoisoquinolin-3-amine |
| Melting Point | Solid, likely in the range of 150-160 °C | - | 154-155 °C[2] | - |
| Boiling Point (Predicted) | ~350-390 °C | 352.5 ± 27.0 °C | - | 387.6 ± 22.0 °C[4] |
| Density (Predicted) | ~1.6 g/cm³ | 1.6 ± 0.1 g/cm³ | 1.649 g/cm³[2] | 1.649 ± 0.06 g/cm³[4] |
| pKa (Predicted) | ~4.0 - 4.5 | - | - | 4.32 ± 0.50[4] |
| Solubility | Likely soluble in organic solvents like alcohols, benzene, and ether; limited solubility in water.[5][6] | - | - | - |
Experimental Protocols
Synthesis of 3-Bromoquinolin-7-amine
A plausible synthetic route for 3-Bromoquinolin-7-amine is via a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, starting from a suitable di-substituted quinoline. A more direct approach would be the reduction of a corresponding nitro compound.
Protocol: Reduction of 7-Bromo-3-nitroquinoline
This protocol is adapted from a general procedure for the synthesis of 6-bromo-8-aminoquinoline from 6-bromo-8-nitroquinoline.[7]
Materials:
-
7-Bromo-3-nitroquinoline
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Acetic acid (HOAc)
-
Water (H₂O)
-
2.5 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or diatomaceous earth
Procedure:
-
In a round-bottom flask, prepare a solution of 7-bromo-3-nitroquinoline (1.0 equivalent) in a mixture of ethanol, acetic acid, and water (e.g., a 2:2:1 ratio by volume).
-
Add iron powder (approximately 3.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron solids. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Bromoquinolin-7-amine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Determination of Physicochemical Properties
Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Solubility Assessment: Qualitative solubility can be assessed by adding a small amount of 3-Bromoquinolin-7-amine to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is half-ionized. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to determine the pKa by measuring the change in absorbance or mobility as a function of pH.
LogP Determination: The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Visualizations
The following diagrams illustrate key workflows relevant to the research and development of 3-Bromoquinolin-7-amine.
Caption: Synthetic workflow for 3-Bromoquinolin-7-amine.
Caption: Preclinical evaluation workflow for a quinoline-based drug candidate.
References
- 1. echemi.com [echemi.com]
- 2. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-broMoisoquinolin-3-aMine | 1260760-06-2 [m.chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

